molecular formula C8H8N2O2 B14876002 3-Cyclopropylpyrazine-2-carboxylic acid

3-Cyclopropylpyrazine-2-carboxylic acid

Cat. No.: B14876002
M. Wt: 164.16 g/mol
InChI Key: NENVMZYYJCKQCO-UHFFFAOYSA-N
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Description

3-Cyclopropylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrazinecarboxylic acid, where a cyclopropyl group is attached to the third carbon of the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyrazine-2-carboxylic acid can be achieved through several methods:

    From Pyrazine Derivatives: One common method involves the cyclopropylation of pyrazine-2-carboxylic acid. This can be done using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    From Cyclopropyl Derivatives: Another method involves the reaction of cyclopropylamine with pyrazine-2-carboxylic acid chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction can yield cyclopropylpyrazine derivatives with different functional groups.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

3-Cyclopropylpyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylpyrazine-2-carboxylic acid is unique due to the presence of both the cyclopropyl group and the pyrazine ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-cyclopropylpyrazine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2H2,(H,11,12)

InChI Key

NENVMZYYJCKQCO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CN=C2C(=O)O

Origin of Product

United States

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